molecular formula C18H14ClN5O6 B11701293 N-(3-(3-Chlorophenoxy)-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(3-(3-Chlorophenoxy)-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11701293
M. Wt: 431.8 g/mol
InChI Key: ALXWVRNGTPURSZ-UHFFFAOYSA-N
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Description

Structure: The compound features a central acetamide backbone substituted with two distinct aromatic systems:

  • Aryl Group 1: A 3-(3-chlorophenoxy)-5-nitrophenyl moiety, providing steric bulk and electron-withdrawing properties via the nitro group.

Properties

Molecular Formula

C18H14ClN5O6

Molecular Weight

431.8 g/mol

IUPAC Name

N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C18H14ClN5O6/c1-11-5-17(24(28)29)21-22(11)10-18(25)20-13-7-14(23(26)27)9-16(8-13)30-15-4-2-3-12(19)6-15/h2-9H,10H2,1H3,(H,20,25)

InChI Key

ALXWVRNGTPURSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CC(=CC=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(3-(3-Chlorophenoxy)-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (CAS: 321142-91-0) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A chlorophenoxy group
  • A nitrophenyl moiety
  • A pyrazole ring

This unique configuration suggests multiple interaction sites that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial , antitumor , and anti-inflammatory effects. The following sections detail these activities based on various studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential as a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also shown promising results in cancer research. In vitro studies using various cancer cell lines (e.g., MCF-7 and HeLa) revealed that it induces apoptosis and inhibits cell proliferation.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, this compound exhibited:

  • An IC50 value of 15 µM after 48 hours of exposure.
  • Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It appears to interfere with signaling pathways associated with cell proliferation and survival.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to N-(3-(3-Chlorophenoxy)-5-nitrophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing nitro and halogen substituents have shown enhanced antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups increases efficacy against resistant strains.

Anticancer Potential
Preliminary studies have suggested that related compounds may possess anticancer properties. The incorporation of pyrazole rings has been linked to the inhibition of tumor growth in various cancer cell lines. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against breast cancer cells through apoptosis induction mechanisms .

Agrochemical Applications

Herbicide Development
The compound's structural features make it a candidate for herbicidal activity. Research into nitrophenyl derivatives has indicated potential effectiveness in controlling broadleaf weeds while minimizing harm to cereal crops. Studies have shown that such compounds can inhibit specific enzymes involved in plant growth regulation .

Material Science Applications

Polymer Chemistry
this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve resistance to environmental degradation .

Case Studies

Study Focus Findings Reference
Antifungal ActivityCompounds with nitro groups showed MIC values as low as 0.0156 μg/mL against Candida species.
Anticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values below 10 μM.
Herbicidal EfficacyDemonstrated effective weed control in field trials with minimal crop damage.
Polymer StabilityEnhanced thermal properties in composite materials incorporating this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Pyrazole Acetamide Derivatives
Compound Name (CAS if available) Pyrazole Substituents Phenyl Substituents Key Functional Groups Evidence ID
Target Compound 5-methyl, 3-nitro 3-chlorophenoxy, 5-nitro Nitro, chlorophenoxy
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (321997-17-5) 5-methyl, 3-nitro 2-(trifluoromethyl) Trifluoromethyl
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 3-cyano, 1-(4-chlorophenyl) None (direct chloro substitution) Cyano, chloro
N-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]acetamide (75) None (3-position) 4-chlorophenyl Chlorophenyl
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide 5-cyclopropyl, 3-trifluoromethyl 2-fluoro Cyclopropyl, trifluoromethyl

Key Observations :

  • Steric Effects: The 3-chlorophenoxy group introduces steric hindrance, which may reduce metabolic degradation but limit solubility compared to smaller substituents like fluorine .
  • Lipophilicity : The trifluoromethyl group in CAS 321997-17-5 increases lipophilicity, likely enhancing blood-brain barrier penetration relative to the target compound .

Physicochemical Properties

Table 2: Predicted Properties Based on Substituent Trends
Property Target Compound CAS 321997-17-5 N-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]acetamide (75)
Molecular Weight ~434.8 g/mol ~368.3 g/mol ~265.7 g/mol
LogP (Lipophilicity) High (nitro, chlorophenoxy) Moderate-High (trifluoromethyl) Moderate (chlorophenyl)
Solubility Low (bulky substituents) Very Low (trifluoromethyl) Moderate (smaller substituents)
Hydrogen Bond Acceptors 6 (nitro, acetamide) 5 3

Key Insights :

  • The target compound’s higher molecular weight and nitro groups may limit aqueous solubility, a common issue in nitroaromatic compounds .
  • Analogs with trifluoromethyl or cyano groups exhibit better metabolic stability but require formulation optimization for delivery .

Preparation Methods

Pyrazole Ring Formation

Pyrazole synthesis typically involves cyclization of hydrazine derivatives with diketones or β-keto esters. For nitro-substituted pyrazoles, nitration occurs post-cyclization.

Example Pathway :

  • Condensation : Hydrazine hydrate reacts with a diketone (e.g., pentane-2,4-dione) to form 3,5-dimethylpyrazole.

  • Methylation : Selective methyl introduction at C5 using methylating agents (e.g., dimethyl sulfate).

  • Nitration : Treatment with HNO₃/H₂SO₄ at C3 to introduce the nitro group.

Key Challenges

  • Regioselectivity : Nitration at C3 vs. C4 requires controlled conditions (e.g., low temperature, specific catalysts).

  • Stability : Nitro groups may require protection during subsequent coupling reactions.

Nitro Group Introduction

Nitration of 3-chlorophenol derivatives is critical.

Example Pathway :

  • Nitration : 3-Chlorophenol is nitrated at the para position using a mixed acid system (HNO₃/H₂SO₄) to form 3-chloro-5-nitrophenol.

  • Ether Formation : Reaction with 3-chlorophenoxy chloride in basic conditions (K₂CO₃, DMF) to yield 3-(3-chlorophenoxy)-5-nitrophenol.

  • Amination : Conversion to the amine via reduction (e.g., H₂/Pd-C) or using aminating agents.

Optimization of Nitration

Condition Yield Purity Reference
HNO₃/H₂SO₄, 0°C75–80%>90%
HNO₃/AcOH, 25°C65–70%~85%

Chloroacetyl Intermediate

The acetamide bond is formed via a chloroacetyl intermediate.

Example Method :

  • Chloroacetylation : 3-(3-Chlorophenoxy)-5-nitrophenylamine reacts with chloroacetyl chloride in dichloromethane with NaHCO₃ as a base.

  • Coupling : The chloroacetamide intermediate reacts with 5-methyl-3-nitro-1H-pyrazol-1-amine (or its protected form) in a polar aprotic solvent (e.g., DMF) under basic conditions.

Alternative Methods

  • Microwave-Assisted Synthesis : Accelerates coupling reactions (e.g., 10 min vs. 9 h for conventional methods).

  • Phase Transfer Catalysis : Enhances nucleophilicity of the pyrazole amine.

Detailed Reaction Schemes

Synthesis of Fragment A

Step 1: Pyrazole Formation
Pentane-2,4-dione+NH2NH2HCl, EtOH3,5-Dimethylpyrazole\text{Pentane-2,4-dione} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{HCl, EtOH}} \text{3,5-Dimethylpyrazole}
Step 2: Nitration
3,5-DimethylpyrazoleHNO3/H2SO45-Methyl-3-nitro-1H-pyrazole\text{3,5-Dimethylpyrazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Methyl-3-nitro-1H-pyrazole}
Conditions : 0–5°C, 4–6 hr.

Synthesis of Fragment B

Step 1: Nitration of 3-Chlorophenol
3-ChlorophenolHNO3/H2SO43-Chloro-5-nitrophenol\text{3-Chlorophenol} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Chloro-5-nitrophenol}
Step 2: Ether Formation
3-Chloro-5-nitrophenol+3-Chlorophenoxy chlorideK2CO3,DMF3-(3-Chlorophenoxy)-5-nitrophenol\text{3-Chloro-5-nitrophenol} + \text{3-Chlorophenoxy chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-(3-Chlorophenoxy)-5-nitrophenol}
Step 3: Amination
3-(3-Chlorophenoxy)-5-nitrophenolNH3,Pd-C3-(3-Chlorophenoxy)-5-nitrophenylamine\text{3-(3-Chlorophenoxy)-5-nitrophenol} \xrightarrow{\text{NH}_3, \text{Pd-C}} \text{3-(3-Chlorophenoxy)-5-nitrophenylamine}

Acetamide Coupling

Step 1: Chloroacetylation
3-(3-Chlorophenoxy)-5-nitrophenylamine+Cl2CHCOClNaHCO3,DCMChloroacetamide intermediate\text{3-(3-Chlorophenoxy)-5-nitrophenylamine} + \text{Cl}_2\text{CHCOCl} \xrightarrow{\text{NaHCO}_3, \text{DCM}} \text{Chloroacetamide intermediate}
Step 2: Coupling
Intermediate+5-Methyl-3-nitro-1H-pyrazol-1-amineK2CO3,DMFTarget compound\text{Intermediate} + \text{5-Methyl-3-nitro-1H-pyrazol-1-amine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target compound}

Key Data Tables

Nitration Efficiency

Substrate Conditions Yield Nitration Position
3-ChlorophenolHNO₃/H₂SO₄, 0°C78%para
3-MethylpyrazoleHNO₃/AcOH, 25°C65%C3

Coupling Reaction Optimization

Catalyst Solvent Time Yield Reference
K₂CO₃DMF4 hr85%
MicrowavesEtOH10 min92%

Critical Challenges and Solutions

Challenge Solution Outcome
Over-nitrationLow-temperature control (0–5°C)Improved regioselectivity
Low solubility of intermediatesMicrowaves for rapid heatingShorter reaction times
Side reactions in couplingUse of phase-transfer catalystsHigher yields (>85%)

Q & A

Basic: What are the critical synthetic steps and reaction condition optimizations for this compound?

The synthesis involves multi-step reactions, including cyclization of pyrazole rings, nitration, and coupling of chlorophenoxy-nitrobenzene with acetamide derivatives. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic for amide bond formation). Solvent selection (e.g., acetonitrile or DMF) and catalyst use (e.g., trifluoroacetic acid for acetylation) are critical for yield optimization. Purification via column chromatography or recrystallization ensures product integrity .

Basic: Which analytical techniques confirm the structure and purity of this compound?

1H/13C NMR spectroscopy resolves aromatic protons and nitro/amide functional groups, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC (≥95% by area normalization). X-ray crystallography (if crystalline) provides definitive structural confirmation. Differential scanning calorimetry (DSC) evaluates thermal stability .

Intermediate: How is the compound’s stability evaluated under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Samples are analyzed via HPLC to detect degradation products (e.g., hydrolysis of amide bonds or nitro group reduction). Kinetic modeling (Arrhenius plots) predicts shelf-life under accelerated conditions .

Advanced: How can computational modeling predict reactivity of nitro groups during substitution reactions?

Quantum chemical calculations (DFT) map reaction pathways for nitro group transformations. Transition state analysis identifies energy barriers for nucleophilic aromatic substitution. Molecular dynamics simulations model solvent effects, while Fukui indices predict electrophilic/nucleophilic sites. These methods guide experimental design, reducing trial-and-error .

Advanced: What strategies elucidate structure-activity relationships (SAR) for substituent variations?

Systematic substitution of chlorophenoxy or pyrazole groups is performed. Biological assays (e.g., enzyme inhibition or antimicrobial activity) are paired with computational docking (AutoDock Vina) to correlate substituent electronic effects (Hammett constants) with activity. QSAR models validate trends using regression analysis .

Advanced: How to resolve contradictions in biological activity data across studies?

Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Replicate experiments under controlled conditions (pH, temperature, cell lines). Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm mechanisms. Meta-analysis of published data identifies confounding variables (e.g., impurity profiles) .

Intermediate: How are analytical methods validated for this compound?

ICH guidelines are followed:

  • Specificity : Ensure no interference from solvents or impurities via spiked samples.
  • Linearity : Calibration curves (R² ≥ 0.995) across 50–150% of target concentration.
  • Accuracy : Recovery rates (98–102%) via spiking with known quantities.
  • Precision : Repeat intra-/inter-day RSD ≤ 2% .

Advanced: How to design comparative studies with structural analogs?

Select analogs with variations in nitro positioning, pyrazole substituents, or chlorophenoxy groups. Use in vitro assays (e.g., IC50 comparisons) and molecular docking to assess target binding. Principal component analysis (PCA) clusters compounds by activity profiles, highlighting critical structural motifs .

Intermediate: What mechanistic insights explain oxidation or substitution reactions of this compound?

Nitro group reduction is studied via cyclic voltammetry to identify redox potentials. Substituent effects on electrophilic aromatic substitution are probed using kinetic isotope effects (KIE) and Hammett plots. LC-MS monitors intermediates in real-time to propose reaction pathways .

Advanced: Can machine learning predict synthetic routes for novel derivatives?

Yes. Train models on reaction databases (e.g., USPTO) using SMILES notations. Graph neural networks (GNNs) predict feasible reaction steps and optimal conditions. Transfer learning adapts models to pyrazole-acetamide chemistry, validated by experimental testing .

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